molecular formula C19H18N6 B2867288 1-Methyl-N-(4-methylphenyl)-4-(phenylimino)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 878062-98-7

1-Methyl-N-(4-methylphenyl)-4-(phenylimino)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B2867288
CAS No.: 878062-98-7
M. Wt: 330.395
InChI Key: QTPQCQZREZTFPN-UHFFFAOYSA-N
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Description

1-Methyl-N-(4-methylphenyl)-4-(phenylimino)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-6-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyrimidines is often related to their ability to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This makes them potential candidates for cancer treatment .

Safety and Hazards

The safety and hazards associated with pyrazolo[3,4-d]pyrimidines are largely dependent on their specific substitutions and applications. Some compounds in this class have shown cytotoxic activities against certain cell lines .

Future Directions

The future research directions for pyrazolo[3,4-d]pyrimidines include the design and synthesis of novel derivatives with enhanced selectivity as therapeutic agents . Further investigations into their mechanisms of action and potential applications are also warranted .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-(4-methylphenyl)-4-(phenylimino)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Cyclization to form the pyrazolo[3,4-d]pyrimidine core: This step often involves the reaction of the pyrazole with a suitable nitrile or amidine under acidic or basic conditions.

    Substitution reactions: Introduction of the methyl and phenyl groups can be done through nucleophilic substitution reactions using appropriate alkylating agents and aryl halides.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-(4-methylphenyl)-4-(phenylimino)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-N-(4-methylphenyl)-4-(phenylimino)-1H-pyrazolo[3,4-d]pyrimidin-6-amine: Lacks the 7H designation, potentially altering its biological activity.

    1-Methyl-N-(4-methylphenyl)-4-(phenylimino)-1H,4H-pyrazolo[3,4-d]pyrimidin-6-amine: Similar structure but different substitution pattern.

Uniqueness

1-Methyl-N-(4-methylphenyl)-4-(phenylimino)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific substitution pattern and the presence of the 7H designation, which may confer distinct biological properties compared to similar compounds.

Properties

IUPAC Name

1-methyl-6-N-(4-methylphenyl)-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6/c1-13-8-10-15(11-9-13)22-19-23-17(21-14-6-4-3-5-7-14)16-12-20-25(2)18(16)24-19/h3-12H,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPQCQZREZTFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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